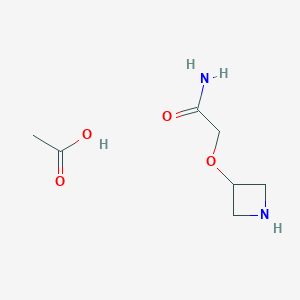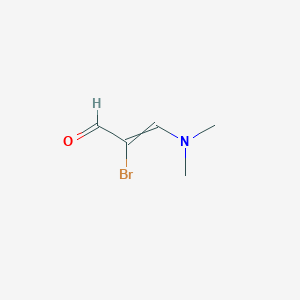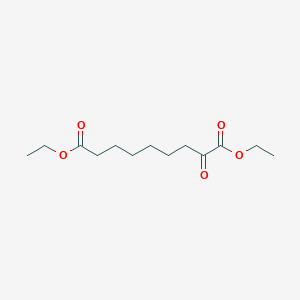
2-(Azetidin-3-yloxy)acetamide; acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yloxy)acetamide; acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to an acetamide group via an oxygen atom. The presence of the azetidine ring imparts significant strain to the molecule, making it highly reactive and versatile in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)acetamide; acetic acid typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza-Michael addition, where an azetidine precursor reacts with an appropriate electrophile under basic conditions to form the desired product . Another approach involves the Horner–Wadsworth–Emmons reaction, which is used to introduce the acetamide group onto the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yloxy)acetamide; acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include functionalized azetidines, oxetanes, and other heterocyclic compounds. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yloxy)acetamide; acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yloxy)acetamide; acetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with biological macromolecules, potentially inhibiting or modifying their functions . This reactivity is harnessed in drug design to develop compounds that can selectively target and modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
Oxetane: A four-membered oxygen-containing ring with similar strain-driven reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less strain and different reactivity.
Uniqueness
2-(Azetidin-3-yloxy)acetamide; acetic acid is unique due to the combination of the azetidine ring and the acetamide group, which imparts distinct chemical and biological properties. Its high reactivity and versatility make it a valuable compound in various fields of research and application .
Eigenschaften
IUPAC Name |
acetic acid;2-(azetidin-3-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.C2H4O2/c6-5(8)3-9-4-1-7-2-4;1-2(3)4/h4,7H,1-3H2,(H2,6,8);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSDFDHHSQJQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CN1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine](/img/structure/B7907620.png)






![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)thiourea](/img/structure/B7907668.png)
![(3E)-3-[4-(trifluoromethyl)benzylidene]pyrrolidin-2-one](/img/structure/B7907678.png)


